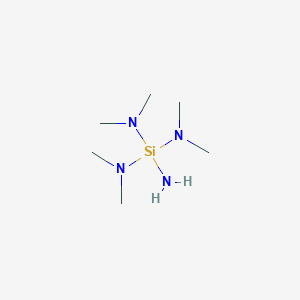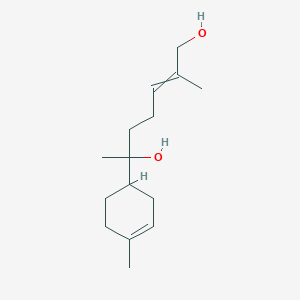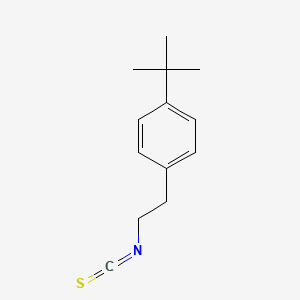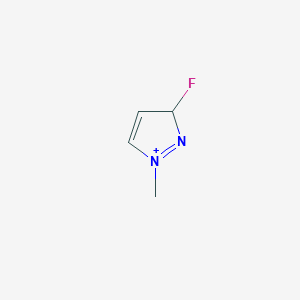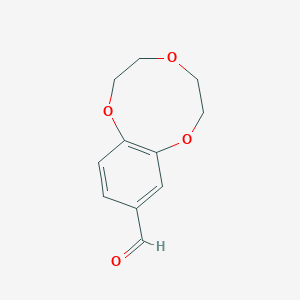
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde is an organic compound with the molecular formula C10H12O3 It is a derivative of benzotrioxonine, characterized by the presence of a carbaldehyde group at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-tetralones with α,β-unsaturated aldehydes in the presence of diphenylprolinol silyl ether as a catalyst . This organocatalytic domino Michael–hemiacetalization reaction yields the desired product with high chemical yields and enantioselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carboxylic acid.
Reduction: 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-methanol: The reduced form of the aldehyde compound, with different reactivity and applications.
2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carboxylic acid:
Uniqueness: The presence of the aldehyde group at the 9th position makes 2,3,5,6-Tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde unique among its analogs. This functional group imparts distinct reactivity, allowing for a broader range of chemical transformations and applications.
Propriétés
Numéro CAS |
346405-38-7 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2,3,5,6-tetrahydro-1,4,7-benzotrioxonine-9-carbaldehyde |
InChI |
InChI=1S/C11H12O4/c12-8-9-1-2-10-11(7-9)15-6-4-13-3-5-14-10/h1-2,7-8H,3-6H2 |
Clé InChI |
IDLONSGROAXGBU-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C=C(C=C2)C=O)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



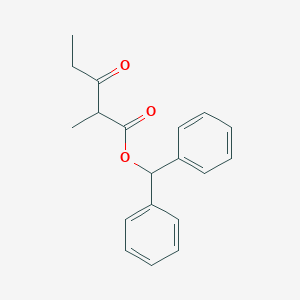
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
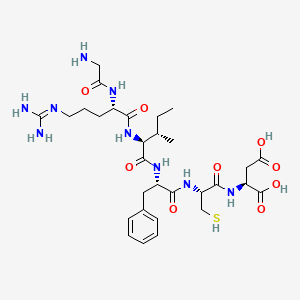

![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
